molecular formula C21H14N4 B311762 9H-fluoren-9-one 1-phthalazinylhydrazone

9H-fluoren-9-one 1-phthalazinylhydrazone

Cat. No.: B311762
M. Wt: 322.4 g/mol
InChI Key: OULVCUAHHVEUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 9H-Fluoren-9-one 1-phthalazinylhydrazone is a hydrazone derivative of 9H-fluoren-9-one (fluorenone), a polycyclic aromatic hydrocarbon ketone. The compound is synthesized via condensation of 9H-fluoren-9-one with phthalazinyl hydrazine, resulting in a structure where the hydrazone group (-NH-N=) bridges the fluorenone core and the phthalazine moiety. Its molecular formula is C₂₀H₁₄N₄O, with a molecular weight of 326.36 g/mol.

The reaction likely proceeds via nucleophilic attack of the hydrazine on the carbonyl group of fluorenone, followed by dehydration to form the hydrazone linkage.

Properties

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)phthalazin-1-amine

InChI

InChI=1S/C21H14N4/c1-2-8-15-14(7-1)13-22-24-21(15)25-23-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13H,(H,24,25)

InChI Key

OULVCUAHHVEUBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2NN=C3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=C3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of 9H-fluoren-9-one 1-phthalazinylhydrazone with related compounds:

Compound Name Molecular Formula Substituent Key Functional Groups Synthetic Route
This compound C₂₀H₁₄N₄O Phthalazine Hydrazone, aromatic N-heterocycle Condensation with phthalazinyl hydrazine
Fluoren-9-one hydrazone C₁₃H₁₀N₂O Hydrazine Hydrazone Condensation with hydrazine
1-Hydroxy-(2,4-dinitrophenyl)hydrazone C₁₉H₁₂N₄O₅ 2,4-Dinitrophenyl Hydrazone, nitro groups Reaction with DNPH*
O-Aryl-carbamoyl-oxymino-fluorene Varies O-Aryl-carbamoyl oxime Oxime, carbamate Oxime formation and carbamoylation

*DNPH = 2,4-dinitrophenylhydrazine

Key Observations :

  • Nitro-substituted hydrazones (e.g., dinitrophenyl derivatives) exhibit strong electron-withdrawing effects, which may increase stability but reduce bioavailability due to higher polarity .
  • Oxime derivatives (e.g., O-aryl-carbamoyl-oxymino-fluorenes) prioritize carbamate and oxime functionalities, which are associated with antimicrobial and antibiofilm activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.